Methyl (2-bromo-3,4-difluorophenyl)carbamate
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Overview
Description
Methyl (2-bromo-3,4-difluorophenyl)carbamate is an organic compound with the molecular formula C8H6BrF2NO2. This compound is characterized by the presence of a bromine atom, two fluorine atoms, and a carbamate group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-bromo-3,4-difluorophenyl)carbamate typically involves the reaction of 2-bromo-3,4-difluoroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-bromo-3,4-difluorophenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The carbamate group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic substitution: Formation of substituted carbamates or thiocarbamates.
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
Methyl (2-bromo-3,4-difluorophenyl)carbamate is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl (2-bromo-3,4-difluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The presence of bromine and fluorine atoms enhances the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2-bromo-4,5-difluorophenyl)carbamate
- Methyl (2-chloro-3,4-difluorophenyl)carbamate
- Methyl (2-bromo-3,4-dichlorophenyl)carbamate
Uniqueness
Methyl (2-bromo-3,4-difluorophenyl)carbamate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. The combination of these substituents enhances the compound’s stability and makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
CAS No. |
1346809-54-8 |
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Molecular Formula |
C8H6BrF2NO2 |
Molecular Weight |
266.04 g/mol |
IUPAC Name |
methyl N-(2-bromo-3,4-difluorophenyl)carbamate |
InChI |
InChI=1S/C8H6BrF2NO2/c1-14-8(13)12-5-3-2-4(10)7(11)6(5)9/h2-3H,1H3,(H,12,13) |
InChI Key |
YWPPJPMPLYGYNU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=C(C(=C(C=C1)F)F)Br |
Origin of Product |
United States |
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